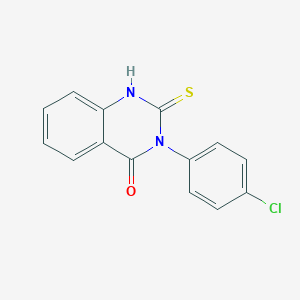

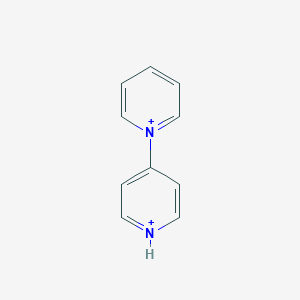

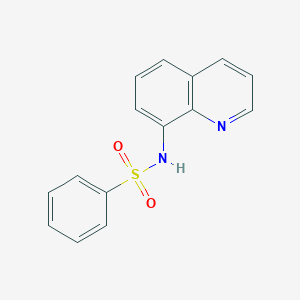

8-(4-Benzenesulfonylamino)quinoline

描述

Synthesis Analysis

The synthesis of quinoline derivatives is a topic of significant interest due to their potential biological activities. In the first study, novel 1-(5,7-dichloro-1,3-benzoxazol-2-yl)-1H-pyrazolo[3,4-b]quinoline derivatives were synthesized by reacting 5,7-dichloro-2-hydrazino-1,3-benzoxazole with substituted-2-chloro-3-quinoline carbaldehydes, using p-toluenesulfonic acid (PTSA) as a catalyst for cyclization . Another research paper describes the synthesis of a homologous series based on quinoline-8-yl-4-((4-n-alkoxy benzylidene) amino) benzoate, characterized by elemental analyses and spectroscopic techniques . The third paper discusses the chemical transformations of 4-N-arylamino-4-(8-quinolinyl)-1-butenes and 3-aryl-2-(8-quinolinyl)-4-thiazolidinones, leading to the development of C-8 substituted quinolines with potential biological activity . Lastly, the synthesis and characterization of 8-(2,3-dimethoxyphenyl)-10,11,12,13-tetrahydro-9H-benzo[f]cyclohepta[c]quinoline are reported, including its crystal structure .

Molecular Structure Analysis

The molecular structures of the synthesized quinoline derivatives were characterized using various spectroscopic methods. Infrared (IR), proton nuclear magnetic resonance (1H NMR), carbon-13 nuclear magnetic resonance (13C NMR), and mass spectrometry were employed to characterize the target molecules in the first study . Similarly, the second paper utilized Fourier transform infrared (FT-IR) and proton magnetic resonance (1H NMR) spectroscopy for characterization . The third paper provided detailed structural assignments for the C-8 substituted quinolines, supported by IR, 1H NMR, 13C NMR spectra, and mass spectrometric data . The fourth study included the crystal structure of a quinoline derivative, revealing a chair-like conformation and a screw structure of the benzo[f]cyclohepta[c]quinoline moiety .

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of quinoline derivatives are diverse and include cyclization, Claisen rearrangement, and aldol condensation reactions. The first paper reports the use of PTSA as a catalyst for cyclization . The third paper describes various reactions such as N-furoylation, N-allylation, amino-Claisen transposition, and aldol reactions to prepare new C-8 substituted quinolines . These reactions are crucial for introducing functional groups that may enhance the biological activity of the quinoline nucleus.

Physical and Chemical Properties Analysis

The physical and chemical properties of quinoline derivatives are closely related to their structure and the substituents present. The first paper reports antibacterial and antioxidant activities for some of the synthesized compounds, with specific derivatives showing potent antibacterial activity and others acting as antioxidants . The mesomorphic properties of the compounds synthesized in the second study were observed by polarizing optical light microscopy (POM) and confirmed by differential scanning calorimetry (DSC), indicating liquid crystalline properties . The third paper does not provide explicit details on the physical properties but focuses on the potential biological activity of the synthesized compounds . The fourth paper provides detailed crystallographic data, including the space group, cell dimensions, and conformation of the synthesized compound .

科研应用

Anticorrosive Applications

Quinoline derivatives are recognized for their anticorrosive properties. These compounds effectively inhibit metallic corrosion, attributed to their high electron density, which facilitates stable chelating complexes with surface metallic atoms through coordination bonding. This makes them valuable in protecting metals against corrosion, especially in harsh environments (C. Verma, M. Quraishi, E. Ebenso, 2020).

Medicinal Chemistry

Quinoline derivatives play a significant role in developing novel bioactive compounds. They have been investigated for treating various illnesses, including cancer, bacterial and fungal infections, and DNA damage. The nitrogen-containing hybrid heterocyclic compounds derived from quinoline have shown potential therapeutic benefits with lesser adverse effects, highlighting the importance of quinoline in synthesizing drugs with novel modes of action (Salahuddin et al., 2023).

Green Chemistry

The synthesis of quinoline scaffolds has seen a shift towards green chemistry methodologies. Efforts are directed at eliminating the use of hazardous chemicals, solvents, and catalysts, emphasizing the significance of designing environmentally friendly and non-toxic quinoline derivatives. This approach not only supports sustainable chemistry practices but also opens new avenues for quinoline's applications in various domains (L. Nainwal et al., 2019).

Anticancer Activity

Quinoline-based compounds, including 8-(4-Benzenesulfonylamino)quinoline derivatives, have shown promising anticancer properties. They work through multiple mechanisms, such as inhibiting cell growth, inducing apoptosis, and disrupting cell migration. This versatility makes quinoline a valuable scaffold in cancer drug discovery and emphasizes the need for further research to exploit its full therapeutic potential (O. Afzal et al., 2015).

Optoelectronic Materials

Quinoline derivatives have found applications in optoelectronic materials due to their excellent π–π stacking ability. They are used as basic scaffolds for creating materials that exhibit properties such as luminescence, photoelectric conversion, and sensing. The ability to modify quinoline structures for specific optoelectronic applications underscores the compound's versatility and importance in materials science (J. Segura et al., 2015).

Safety And Hazards

未来方向

性质

IUPAC Name |

N-quinolin-8-ylbenzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12N2O2S/c18-20(19,13-8-2-1-3-9-13)17-14-10-4-6-12-7-5-11-16-15(12)14/h1-11,17H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FEBBZFJWAMUFPI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)S(=O)(=O)NC2=CC=CC3=C2N=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80167009 | |

| Record name | 8-(4-Benzenesulfonylamino)quinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80167009 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

284.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

3.9 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID49727310 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Product Name |

8-(4-Benzenesulfonylamino)quinoline | |

CAS RN |

16082-59-0 | |

| Record name | N-(Quinolin-8-yl)benzenesulfonamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=16082-59-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 8-(4-Benzenesulfonylamino)quinoline | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016082590 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 8-(4-Benzenesulfonylamino)quinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80167009 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-(quinolin-8-yl)benzenesulfonamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

免责声明和体外研究声明

请注意,BenchChem上提供的所有文章和产品信息仅供参考。BenchChem上出售的产品专为体外研究而设计,这些研究在活体生物体外进行。源自拉丁词汇“in glass”的体外研究涉及在受控实验室环境中使用细胞或组织进行的实验。需要注意的是,这些产品不被归类为药物,并且它们未经FDA批准,不用于预防、治疗或治愈任何医疗状况、疾病或疾患。我们必须强调,严禁将这些产品引入人体或动物。遵守这些准则对于确保在研究和实验中遵守法律和道德标准至关重要。